molecular formula C20H21NO2 B2911098 N-(3-(benzofuran-2-yl)propyl)-2-(m-tolyl)acetamide CAS No. 2034280-55-0

N-(3-(benzofuran-2-yl)propyl)-2-(m-tolyl)acetamide

Cat. No. B2911098
CAS RN: 2034280-55-0
M. Wt: 307.393
InChI Key: RSCUAKDLJDZUSV-UHFFFAOYSA-N
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Description

N-(3-(benzofuran-2-yl)propyl)-2-(m-tolyl)acetamide, also known as BPAM, is a chemical compound that has gained attention in the scientific research community due to its potential therapeutic properties. BPAM belongs to the class of compounds known as amides and has a molecular weight of 291.4 g/mol.

Advantages and Limitations for Lab Experiments

One of the major advantages of N-(3-(benzofuran-2-yl)propyl)-2-(m-tolyl)acetamide is its high potency and selectivity for the sigma-1 receptor. This makes it a valuable tool for studying the role of the sigma-1 receptor in various cellular processes. However, one of the limitations of this compound is its poor solubility in water, which can make it difficult to administer in animal studies. Additionally, this compound has not been extensively studied in human clinical trials, so its safety and efficacy in humans are not well-established.

Future Directions

There are several future directions for the study of N-(3-(benzofuran-2-yl)propyl)-2-(m-tolyl)acetamide. One area of interest is its potential use in the treatment of other neurological disorders such as Huntington's disease and multiple sclerosis. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its effects on various cellular processes. Finally, the development of more water-soluble analogs of this compound could improve its efficacy and ease of administration in animal studies.

Synthesis Methods

The synthesis of N-(3-(benzofuran-2-yl)propyl)-2-(m-tolyl)acetamide involves the reaction between 2-(m-tolyl)acetic acid and 3-(benzofuran-2-yl)propylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-(dimethylamino)pyridine (DMAP). The reaction is carried out in a solvent such as dichloromethane or tetrahydrofuran at room temperature for several hours. The resulting product is purified by column chromatography or recrystallization.

Scientific Research Applications

N-(3-(benzofuran-2-yl)propyl)-2-(m-tolyl)acetamide has been studied for its potential therapeutic properties in various scientific research applications. One of the major areas of interest is its role in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. This compound has been shown to have neuroprotective effects and can improve cognitive function in animal models of Alzheimer's disease. Additionally, this compound has been found to increase dopamine levels in the brain and improve motor function in animal models of Parkinson's disease.

properties

IUPAC Name

N-[3-(1-benzofuran-2-yl)propyl]-2-(3-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO2/c1-15-6-4-7-16(12-15)13-20(22)21-11-5-9-18-14-17-8-2-3-10-19(17)23-18/h2-4,6-8,10,12,14H,5,9,11,13H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSCUAKDLJDZUSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC(=O)NCCCC2=CC3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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